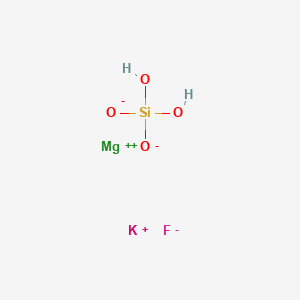
Magnesium potassium dihydrogen orthosilicate fluoride (1/1/1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium potassium dihydrogen orthosilicate fluoride (1/1/1/1) is a complex inorganic compound that combines magnesium, potassium, silicon, and fluorine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of magnesium potassium dihydrogen orthosilicate fluoride can be achieved through a sol-gel processThe reaction conditions typically include controlled pH, temperature, and the use of catalysts to facilitate the formation of the desired compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of high-temperature solid-state reactions. This method includes mixing the appropriate stoichiometric amounts of magnesium oxide, potassium carbonate, silicon dioxide, and a fluoride source such as ammonium fluoride. The mixture is then heated to high temperatures to induce the reaction and form the desired product .
Chemical Reactions Analysis
Types of Reactions: Magnesium potassium dihydrogen orthosilicate fluoride can undergo various chemical reactions, including:
Oxidation-Reduction Reactions: The compound can participate in redox reactions where the oxidation states of the elements change.
Substitution Reactions: Fluoride ions in the compound can be substituted with other halide ions under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halide salts (e.g., sodium chloride, potassium bromide).
Major Products Formed:
Oxidation Products: Formation of higher oxidation state compounds.
Reduction Products: Formation of lower oxidation state compounds.
Substitution Products: Formation of new halide compounds.
Scientific Research Applications
Magnesium potassium dihydrogen orthosilicate fluoride has several scientific research applications:
Materials Science: Used in the development of advanced ceramics and glass materials due to its unique structural properties.
Chemistry: Acts as a catalyst in various chemical reactions, including polymerization and organic synthesis.
Biology and Medicine: Investigated for its potential use in bone regeneration and dental applications due to its biocompatibility and fluoride content.
Industry: Utilized in the production of anti-reflective coatings and optical materials.
Mechanism of Action
The mechanism of action of magnesium potassium dihydrogen orthosilicate fluoride involves its interaction with biological and chemical systems:
Molecular Targets: The compound can interact with enzymes and proteins, influencing their activity and stability.
Pathways Involved: It can participate in pathways related to mineralization and structural integrity of biological tissues, particularly in bone and dental applications.
Comparison with Similar Compounds
Magnesium Fluoride: Known for its optical properties and used in anti-reflective coatings.
Potassium Silicate: Used in agriculture and as a binder in cements.
Orthosilicic Acid: Known for its role in bone health and collagen synthesis.
Uniqueness: Magnesium potassium dihydrogen orthosilicate fluoride stands out due to its combination of elements, providing a unique set of properties such as enhanced biocompatibility, structural integrity, and potential for various industrial applications.
Properties
CAS No. |
64060-47-5 |
|---|---|
Molecular Formula |
FH2KMgO4Si |
Molecular Weight |
176.50 g/mol |
IUPAC Name |
magnesium;potassium;dihydroxy(dioxido)silane;fluoride |
InChI |
InChI=1S/FH.K.Mg.H2O4Si/c;;;1-5(2,3)4/h1H;;;1-2H/q;+1;+2;-2/p-1 |
InChI Key |
RJADNOFSHYDARR-UHFFFAOYSA-M |
Canonical SMILES |
O[Si](O)([O-])[O-].[F-].[Mg+2].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















